1-(1-bromoethyl)-4-ethylbenzene
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Overview
Description
1-(1-Bromoethyl)-4-ethylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group at the first position and an ethyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromoethyl)-4-ethylbenzene can be synthesized through the bromination of 4-ethylstyrene. The reaction typically involves the addition of bromine (Br2) to 4-ethylstyrene in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 1-(1-hydroxyethyl)-4-ethylbenzene, 1-(1-cyanoethyl)-4-ethylbenzene, and 1-(1-aminoethyl)-4-ethylbenzene.
Elimination Reactions: The major product is 4-ethylstyrene.
Oxidation Reactions: Products include 4-ethylbenzoic acid and 4-ethylbenzaldehyde.
Scientific Research Applications
1-(1-Bromoethyl)-4-ethylbenzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in controlled radical polymerization processes.
Biology: The compound is used in studies involving the modification of biomolecules and the development of new pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-bromoethyl)-4-ethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles in substitution reactions, leading to the formation of new carbon-nucleophile bonds. In elimination reactions, the compound can lose a proton and a bromine atom to form a double bond, resulting in the formation of alkenes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethylbenzene: This compound lacks the additional ethyl group at the first position, making it less reactive in certain substitution reactions.
1-(1-Bromoethyl)benzene: This compound lacks the ethyl group at the fourth position, which can affect its reactivity and the types of reactions it undergoes.
4-Ethylstyrene: This compound lacks the bromine atom, making it less reactive in substitution reactions but more suitable for polymerization processes.
Uniqueness
1-(1-Bromoethyl)-4-ethylbenzene is unique due to the presence of both the bromoethyl and ethyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in research and industrial applications.
Properties
CAS No. |
59770-97-7 |
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Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(1-bromoethyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3H2,1-2H3 |
InChI Key |
BJLUKSIUZZJFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)Br |
Purity |
95 |
Origin of Product |
United States |
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